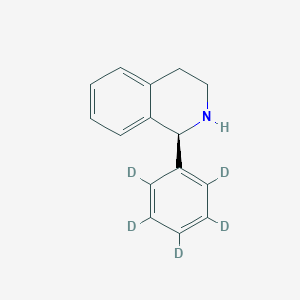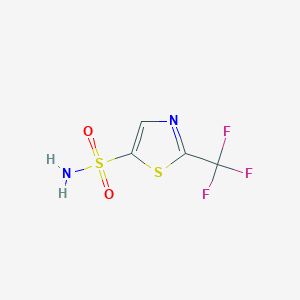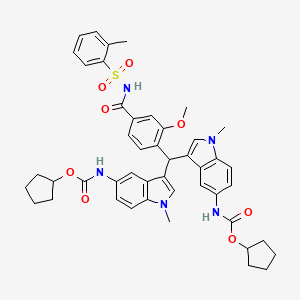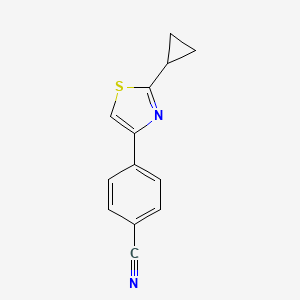
5-Azido-2-bromo-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-2-bromo-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, which also contains two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-1,3-dimethylbenzene typically involves a multi-step process. One common method starts with the bromination of 1,3-dimethylbenzene to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2-bromo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing the azido group.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Various Nucleophiles: Used for substitution reactions.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry: 5-Azido-2-bromo-1,3-dimethylbenzene is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in click chemistry for the formation of triazoles .
Biology and Medicine: In biological research, this compound can be used to label biomolecules through azide-alkyne cycloaddition reactions. This labeling is useful in studying biological processes and developing diagnostic tools.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Azido-2-bromo-1,3-dimethylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and substitution. These reactions often involve the formation of reactive intermediates, which can then interact with other molecules to form the desired products .
Comparison with Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the azido group and thus has different reactivity.
5-Azido-1,3-dimethylbenzene: Lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness: 5-Azido-2-bromo-1,3-dimethylbenzene is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-azido-2-bromo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
ZWPXLZSSWMEUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)


![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)



![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)




